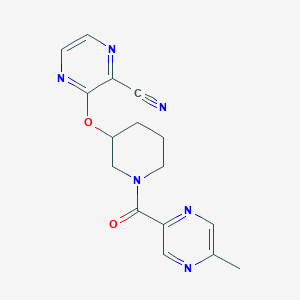
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isopropylphenoxy group and a carbohydrazide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
The synthesis of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the isopropylphenoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with isopropyl alcohol in the presence of a base.
Attachment of the carbohydrazide moiety: This can be done by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Wirkmechanismus
The mechanism of action of 1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Modulating receptor function: The compound can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Inducing oxidative stress: Through redox reactions, it can generate reactive oxygen species that affect cellular processes.
The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-((4-Isopropylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-((4-Methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
1-((4-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
1-((4-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: The nitro group can introduce additional reactivity, particularly in redox reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10(2)11-3-5-12(6-4-11)20-9-18-8-7-13(17-18)14(19)16-15/h3-8,10H,9,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIWAKMBPJXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2670827.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)

![3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2670835.png)
![3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2670837.png)
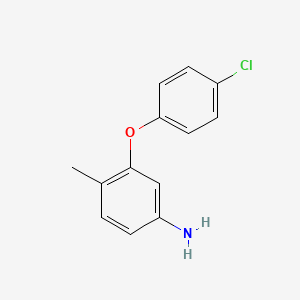
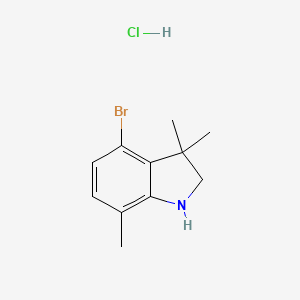
![methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2670840.png)
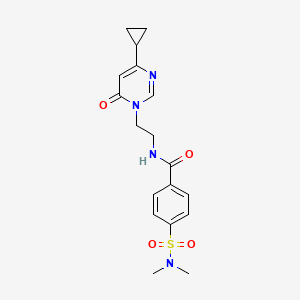
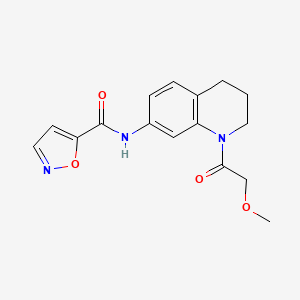
![8-[(2,5-dimethylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline](/img/structure/B2670846.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)
